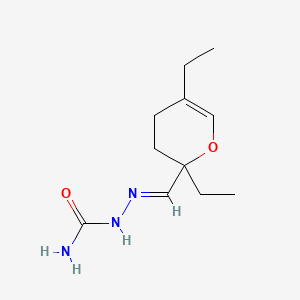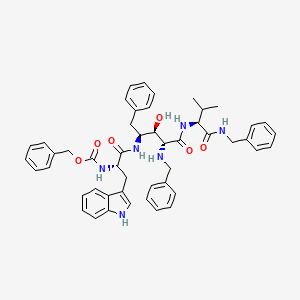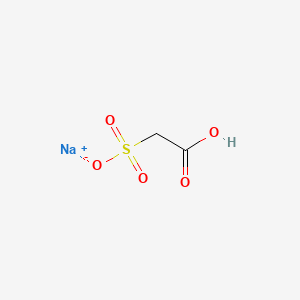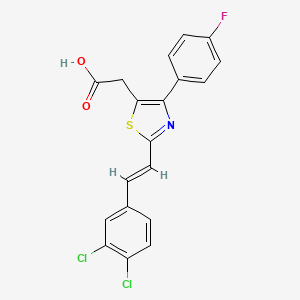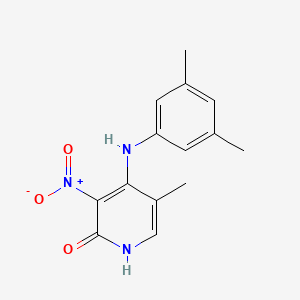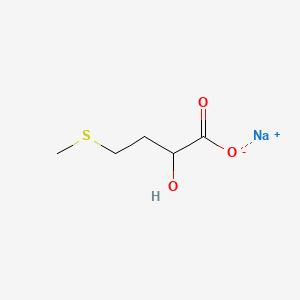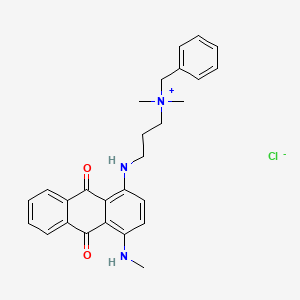
Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and its quaternary ammonium group, which imparts specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride typically involves multiple steps. One common method includes the reaction of 9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracene with 3-chloropropylbenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core typically yields anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .
科学研究应用
Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, while the anthracene core can intercalate into DNA, affecting its function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
相似化合物的比较
Similar Compounds
Dimethyl(3-{[4-(methylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]amino}propyl)propylazanium bromide: Similar structure but with a bromide counterion.
1-Propanaminium, 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-, bromide: Another quaternary ammonium compound with a similar anthracene core.
Uniqueness
Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium chloride is unique due to its specific combination of the anthracene core and the benzyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where both fluorescence and quaternary ammonium properties are desired .
属性
CAS 编号 |
84074-43-1 |
|---|---|
分子式 |
C27H30N3O2.Cl C27H30ClN3O2 |
分子量 |
464.0 g/mol |
IUPAC 名称 |
benzyl-dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium;chloride |
InChI |
InChI=1S/C27H29N3O2.ClH/c1-28-22-14-15-23(25-24(22)26(31)20-12-7-8-13-21(20)27(25)32)29-16-9-17-30(2,3)18-19-10-5-4-6-11-19;/h4-8,10-15H,9,16-18H2,1-3H3,(H-,28,29,31,32);1H |
InChI 键 |
RQZOSTNXIVYGDL-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


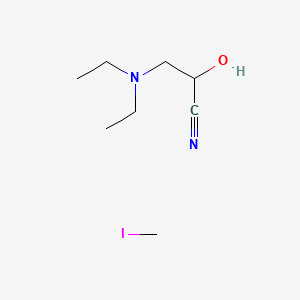

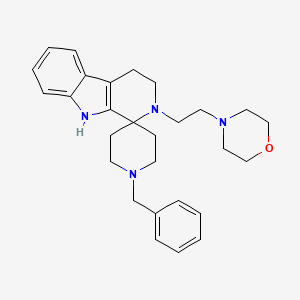
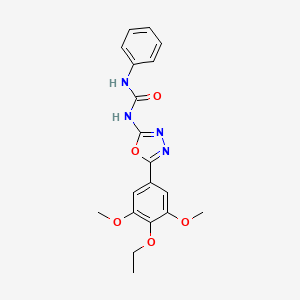

![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
